molecular formula C16H18N2O4S B1653950 Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate CAS No. 206659-00-9

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate

Cat. No.: B1653950
CAS No.: 206659-00-9
M. Wt: 334.4
InChI Key: WCSOAGYLOWUTAG-UHFFFAOYSA-N
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Description

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as ANS ammonium hydrate, is a chemical compound with the molecular formula C16H13NO3S.H3N.xH2O . It forms an inclusion complex with cyclodextrin, which is useful to mimic biological recognition .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s known that the solvatochromic fluorescence properties of 8-(phenylamino)-1-naphthalene-ammonium sulfonate were investigated in 22 pure solvents of rising polarity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 .


Chemical Reactions Analysis

The compound is known to exhibit solvatochromic fluorescence properties. This means that its fluorescence changes with the polarity of the solvent. This property has been investigated in 22 pure solvents of rising polarity .


Physical And Chemical Properties Analysis

The compound is soluble in water, 1N NaOH, and methanol . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Mechanism of Action

Target of Action

Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .

Mode of Action

8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .

Biochemical Pathways

It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.

Result of Action

The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .

Action Environment

The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions were not found in the search results, the compound’s unique properties make it a valuable tool for studying molecular assemblies of surfactants and amphiphilic polymers . Its fluorescence properties could also be further explored in different solvents .

Properties

IUPAC Name

azanium;8-anilinonaphthalene-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSOAGYLOWUTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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